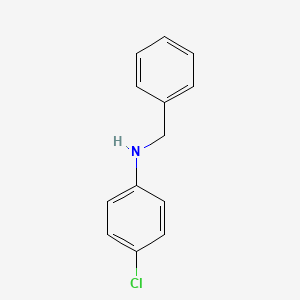

N-Benzyl-4-chloroaniline

Description

Structural Context within Aromatic Amine Chemistry

N-Benzyl-4-chloroaniline, with the chemical formula C₁₃H₁₂ClN, belongs to the class of organic compounds known as secondary aromatic amines. ontosight.ainih.gov Its structure is characterized by a central nitrogen atom bonded to two distinct aromatic moieties: a benzyl (B1604629) group and a 4-chlorophenyl group. ontosight.ai This arrangement positions it as a derivative of aniline (B41778), a foundational compound in aromatic chemistry.

The presence of the chlorine atom on the phenyl ring and the flexible benzyl group are key features that define its chemical reactivity and utility. The molecule's architecture makes it a valuable precursor for synthesizing more complex molecular structures. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2948-37-0 |

| Molecular Formula | C₁₃H₁₂ClN |

| Molecular Weight | 217.7 g/mol |

| Appearance | White to Light yellow powder/crystal |

| Melting Point | 46.0 to 50.0 °C |

| ¹³C NMR Chemical Shifts (CDCl₃, 101 MHz) | δ 146.62, 138.93, 129.09, 128.72, 127.44, 127.41, 122.19, 113.98, 48.41 ppm |

Data sourced from multiple chemical suppliers and spectral databases. rsc.orgchemsynthesis.com

Historical Development of Synthetic Approaches to this compound

The synthesis of N-substituted anilines like this compound has evolved from classical methods to more efficient, modern catalytic strategies.

One of the most conventional and enduring methods for preparing this class of compounds is reductive amination . This approach typically involves the reaction of 4-chloroaniline (B138754) with benzaldehyde (B42025) to form an intermediate imine, which is then reduced to the final secondary amine product. rsc.orgtandfonline.com A specific, modern iteration of this method utilizes pinacolborane as the reducing agent, achieving high yields (88%) under solvent-free conditions at room temperature. rsc.org

Another established route is the direct N-alkylation of 4-chloroaniline using an alkyl halide, such as benzyl bromide or benzyl chloride. rsc.orgacs.org These reactions are often performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct. mdpi.com

More recently, research has focused on developing catalytic systems that offer greater efficiency and atom economy. These "green" methods often utilize alcohols as alkylating agents, with water being the only byproduct. Significant progress has been made in the catalytic N-alkylation of anilines with alcohols . Iridium-based catalysts, for example, have been shown to effectively catalyze the reaction between 4-chloroaniline and benzyl alcohol, providing the desired this compound in good yields (80-82%). nih.govacs.org Another advanced method involves a one-pot reaction starting from 1-chloro-4-nitro-benzene and benzyl alcohol, catalyzed by a nano-gold catalyst supported on iron(III) oxide (Au/Fe₂O₃), which combines nitro group reduction and N-alkylation in a single process. rsc.org

Overview of Academic Research Trajectories for this compound

Academic interest in this compound primarily stems from its role as a versatile building block in the synthesis of more complex, high-value molecules, particularly in medicinal chemistry and materials science.

A significant area of research is its use as a precursor in the synthesis of heterocyclic compounds. For instance, this compound serves as a key reactant in the cationic imino Diels–Alder reaction to produce substituted tetrahydroquinolines. cambridge.orgcambridge.org In one specific application, it is reacted with formaldehyde (B43269) and trans-anethole in a BF₃·OEt₂-catalyzed process to synthesize N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, a complex scaffold of pharmacological interest. cambridge.orgresearchgate.net

In the field of medicinal chemistry, the compound is not only investigated for its own potential biological activities but is more frequently employed as a crucial intermediate. ontosight.ai Research has explored its use in creating potential anticancer agents. For example, it has been used as a fragment in the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase, an enzyme implicated in the progression of non-small cell lung cancer.

Furthermore, studies on the metabolism of this compound have identified N-benzylidene-4-chloroaniline as a "metabonate," an artifact formed from its primary metabolic products, benzaldehyde and 4-chloroaniline. oup.comnih.gov This finding provides insight into the potential metabolic pathways of N-benzylanilines.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEIYVXPSXIGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951986 | |

| Record name | N-Benzyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2948-37-0 | |

| Record name | N-Benzyl-4-chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Benzyl 4 Chloroaniline

Classical and Established Synthetic Routes

Traditional methods for synthesizing N-benzyl-4-chloroaniline have been well-documented and are foundational in organic synthesis. These routes often involve direct alkylation, reductive amination, or the reduction of suitable precursors.

Alkylation of 4-Chloroaniline (B138754) with Benzyl (B1604629) Halides

A primary and straightforward method for the synthesis of this compound is the direct N-alkylation of 4-chloroaniline with a benzyl halide, such as benzyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. orgsyn.org The choice of base and solvent can influence the reaction rate and the formation of byproducts, such as the dialkylated product, N,N-dibenzyl-4-chloroaniline. dergipark.org.tr

The reactivity of the benzyl halide follows the order of I > Br > Cl, which is consistent with the polarizability of the leaving group. The reaction rate is also influenced by substituents on both the aniline (B41778) and the benzyl halide. Electron-donating groups on the aniline increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.

A typical procedure involves heating a mixture of 4-chloroaniline, a benzyl halide, and a base like sodium bicarbonate in an aqueous medium. orgsyn.org The use of an excess of the aniline can help to minimize the formation of the dibenzylated product. orgsyn.org After the reaction is complete, the product is isolated by filtration and purified, often by distillation under reduced pressure to remove the excess aniline. orgsyn.org

| Reactants | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Chloroaniline, Benzyl Chloride | Sodium Bicarbonate | Water | 90-95°C | 85-87% |

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com

The direct reductive amination of 4-chloroaniline with benzaldehyde (B42025) is a common approach. redalyc.org In this one-pot reaction, the amine and aldehyde are mixed in the presence of a reducing agent. wikipedia.org The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives being particularly common. masterorganicchemistry.com The choice of reducing agent and reaction conditions can be optimized to achieve high yields. For instance, the use of NaBH₄ in combination with a cation exchange resin like DOWEX(R)50WX8 in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature has been shown to be effective. redalyc.org Other reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also frequently used due to their selectivity in reducing imines in the presence of aldehydes. masterorganicchemistry.com

| Aldehyde | Amine | Reducing Agent/Additive | Solvent | Yield |

|---|---|---|---|---|

| Benzaldehyde | Aniline | NaBH₄ / DOWEX(R)50WX8 | THF | High to excellent |

An alternative two-step approach involves the initial synthesis and isolation of the N-benzylidene-4-chloroaniline imine (a Schiff base), followed by its reduction. dergipark.org.tr The imine is typically prepared through the condensation reaction of 4-chloroaniline and benzaldehyde, often with heating in a solvent like ethanol. researchgate.net The reaction mixture is then cooled to allow for the crystallization and isolation of the imine. researchgate.net

Once purified, the N-benzylidene-4-chloroaniline is then reduced to this compound. Sodium borohydride is a common and effective reducing agent for this transformation. dergipark.org.tr This two-step method can sometimes offer better control and purity of the final product compared to the one-pot direct reductive amination.

Reduction of Corresponding Nitro Compounds as Precursors

Another synthetic strategy involves the reduction of a nitro-substituted precursor. For the synthesis of this compound, a suitable precursor would be N-benzyl-4-chloro-2-nitroaniline or a related isomer. The nitro group can be reduced to an amine group under various conditions. smolecule.com

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. semanticscholar.orgchemicalbook.com Other reducing agents such as stannous chloride (SnCl₂) in an acidic medium or iron powder in acetic acid can also be employed. semanticscholar.org Careful control of the reaction conditions is necessary to avoid side reactions, such as debenzylation or dechlorination, which can occur during catalytic hydrogenation. semanticscholar.org For instance, the reduction of 4-benzyloxy-3-chloronitrobenzene (B1267270) to 4-benzyloxy-3-chloroaniline (B1332019) has been successfully achieved using SnCl₂ without affecting the benzyl or chloro groups. semanticscholar.org

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has increasingly focused on the development of catalytic methods, which offer advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of this compound, several catalytic approaches have emerged.

A prominent catalytic method is the N-alkylation of anilines with benzyl alcohols, which is considered an atom-economical process as it generates water as the only byproduct. acs.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. acs.org A variety of transition metal catalysts based on iridium, ruthenium, nickel, and manganese have been developed for this transformation. acs.orgnih.govnih.gov These reactions are typically performed in the presence of a base and at elevated temperatures. nih.gov For example, manganese pincer complexes have been shown to effectively catalyze the N-alkylation of various anilines with benzyl alcohol under relatively mild conditions. nih.gov

Another powerful catalytic method for the formation of C-N bonds is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the coupling of amines with aryl halides. wikipedia.org While traditionally used for coupling primary and secondary amines with aryl halides, variations of this reaction could potentially be applied to the synthesis of this compound. The reaction typically employs a palladium catalyst with a phosphine (B1218219) ligand and a base. acsgcipr.org

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically between an amine and an aryl halide. wikipedia.org While it often requires harsh reaction conditions, modern advancements have led to the development of more efficient ligand-supported copper catalysts that operate under milder conditions. wikipedia.org This reaction represents another potential catalytic route to this compound.

| Catalytic Method | Reactants | Catalyst System | Key Features |

|---|---|---|---|

| N-Alkylation with Benzyl Alcohol | 4-Chloroaniline, Benzyl Alcohol | Ir, Ru, Ni, or Mn complexes | Atom-economical, water as byproduct |

| Buchwald-Hartwig Amination | 4-Chloroaniline, Benzyl Halide (or vice versa) | Palladium catalyst with phosphine ligand | Versatile for C-N bond formation |

| Ullmann Condensation | 4-Chloroaniline, Benzyl Halide | Copper catalyst | Classical method with modern improvements |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing powerful tools for the synthesis of aryl amines. Palladium, gold, and iridium catalysts are at the forefront of these developments, each offering unique advantages in the synthesis of this compound.

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This reaction facilitates the coupling of an amine with an aryl halide or pseudohalide, making it a highly effective method for the synthesis of this compound from 4-chloroaniline and a benzyl halide, or benzylamine (B48309) and 1,4-dichlorobenzene. The versatility of this reaction is largely due to the continuous development of sophisticated phosphine ligands that stabilize the palladium catalyst and facilitate the catalytic cycle. wikipedia.org

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with sterically hindered and electron-rich phosphine ligands such as XPhos often providing high catalytic activity. tcichemicals.com

Key parameters for a successful Buchwald-Hartwig amination are the choice of palladium precursor, ligand, base, and solvent. Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to facilitate the deprotonation of the amine. tcichemicals.com

Table 1: Typical Reaction Parameters for Palladium-Catalyzed Buchwald-Hartwig Amination

| Parameter | Typical Conditions | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, BINAP, DPEphos | Stabilizes the catalyst and facilitates the reaction |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine for coordination to palladium |

| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and catalyst |

| Temperature | Room temperature to reflux | Influences reaction rate |

The application of these methods has been instrumental in the synthesis of complex molecules in the pharmaceutical and materials science sectors. orgsyn.org The continuous evolution of ligands and catalyst systems aims to broaden the substrate scope and improve reaction conditions, making the synthesis of compounds like this compound more efficient and accessible. orgsyn.org

While palladium catalysis is well-established for C-N bond formation, gold and iridium catalysts have emerged as powerful alternatives, particularly in specific types of anilination reactions.

Gold Catalysis: Gold catalysts, particularly gold(I) complexes, have shown significant activity in the hydroamination of alkynes. nih.govmdpi.comfrontiersin.org This reaction involves the addition of an N-H bond across a carbon-carbon triple bond. While not a direct arylation of an amine, this methodology can be a strategic approach to synthesizing precursors to N-benzyl-anilines. For instance, the gold-catalyzed reaction of an aniline with a benzyl-substituted alkyne could yield an enamine or imine, which can then be reduced to the target secondary amine. The efficiency of these gold catalysts is often enhanced by the use of N-heterocyclic carbene (NHC) ligands. mdpi.com

Iridium Catalysis: Iridium catalysts have gained prominence in the N-alkylation of amines with alcohols through a process known as "borrowing hydrogen" or "hydrogen autotransfer". nih.govresearchgate.net In this atom-economical process, the iridium catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, still held by the catalyst, to yield the alkylated amine. nih.gov This method allows for the direct coupling of 4-chloroaniline with benzyl alcohol to produce this compound, with water as the only byproduct. acs.org Mechanistic studies have provided insight into the catalytic cycle, highlighting the role of the bifunctional iridium complex in both the dehydrogenation of the alcohol and the hydrogenation of the imine intermediate. acs.org

Table 2: Comparison of Gold and Iridium Catalysis in Related Anilination Reactions

| Catalyst System | Reaction Type | Reactants for this compound Synthesis | Key Features |

| Gold (Au) | Hydroamination of Alkynes | 4-chloroaniline + Benzyl-substituted alkyne | Atom-economical, forms C-N bond via addition to C≡C |

| Iridium (Ir) | N-alkylation with Alcohols | 4-chloroaniline + Benzyl alcohol | "Borrowing hydrogen" mechanism, water as byproduct |

These alternative transition metal-catalyzed methods provide valuable synthetic routes that can offer advantages in terms of substrate scope, functional group tolerance, and sustainability.

Hydrogenation Methodologies for this compound Production

Hydrogenation is a fundamental process in chemical synthesis, and it can be applied to the production of this compound through reductive amination. This process involves the reaction of an aldehyde (benzaldehyde) with an amine (4-chloroaniline) to form an imine intermediate, which is then hydrogenated to the desired secondary amine. nih.gov This transformation can be achieved using either heterogeneous or homogeneous catalysis.

Heterogeneous catalysts are widely used in industrial processes due to their ease of separation from the reaction mixture and potential for recycling. For the reductive amination of benzaldehyde with 4-chloroaniline, common heterogeneous catalysts include noble metals supported on solid materials.

Palladium on carbon (Pd/C) is a versatile and commonly used catalyst for this type of transformation. nih.gov Other effective catalysts include platinum (Pt), rhodium (Rh), and nickel-based catalysts such as Raney Nickel. nih.gov The reaction is typically carried out under a hydrogen atmosphere, and the choice of solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity. The synthesis of benzylamine from benzaldehyde and ammonia (B1221849) has been demonstrated using various transition metal electrocatalysts, with silver showing high Faradaic efficiency. caltech.educhemrxiv.org This electrochemical approach represents an emerging inner-sphere route for reductive amination. caltech.edu

Table 3: Common Heterogeneous Catalysts for Reductive Amination

| Catalyst | Support | Typical Reaction Conditions | Advantages |

| Palladium (Pd) | Carbon (C) | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | High activity, good selectivity |

| Platinum (Pt) | Alumina (Al₂O₃) | H₂ gas, often requires higher pressures or temperatures | Robust, resistant to poisoning |

| Rhodium (Rh) | Carbon (C) | H₂ gas, effective for aromatic ring hydrogenation | High activity under mild conditions |

| Raney Nickel (Ra-Ni) | - | H₂ gas, often used in protic solvents like ethanol | Cost-effective, highly active |

| Cobalt (Co) | Composites | H₂ gas, high pressure and temperature may be required | Active for amination of aromatic aldehydes |

The one-pot synthesis of secondary anilines from nitroarenes and aldehydes using heterogeneous catalysts has also been explored. nih.gov This approach combines the reduction of the nitro group and the reductive amination in a single process, offering a more streamlined synthetic route. nih.gov

Homogeneous catalysts, which are soluble in the reaction medium, often exhibit higher activity and selectivity under milder reaction conditions compared to their heterogeneous counterparts. google.com For the reductive amination to produce this compound, complexes of rhodium, iridium, and ruthenium are particularly effective.

Wilkinson's catalyst (RhCl(PPh₃)₃) is a well-known homogeneous catalyst for the hydrogenation of alkenes and can also be applied to the reduction of imines. Other effective homogeneous catalysts are often based on transition metal complexes with sophisticated phosphine or N-heterocyclic carbene (NHC) ligands. rsc.org These catalysts can facilitate the hydrogenation of the imine intermediate formed from benzaldehyde and 4-chloroaniline with high efficiency. The synthesis of amines via transition metal homogeneous catalyzed hydrosilylation offers an alternative reductive pathway. rsc.org

A key advantage of homogeneous catalysis is the ability to tune the catalyst's properties by modifying the ligand structure, allowing for optimization of activity and selectivity for a specific substrate. However, the separation of the catalyst from the product can be more challenging than with heterogeneous systems. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. In the context of this compound synthesis, these principles can be applied in several ways:

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product are preferred. The iridium-catalyzed N-alkylation of 4-chloroaniline with benzyl alcohol is an excellent example of a highly atom-economical reaction, as it produces only water as a byproduct. nih.gov

Use of Safer Solvents: The selection of solvents is a critical aspect of green chemistry. Efforts are made to replace hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. In some cases, solvent-free reaction conditions can be employed, further reducing waste and environmental impact.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents, as catalysts are used in small amounts and can, in principle, be recycled and reused. Both the transition metal-catalyzed coupling reactions and the hydrogenation methodologies discussed are prime examples of the application of this principle.

Energy Efficiency: Designing synthetic routes that can be conducted at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can operate under mild conditions is a key area of research in green chemistry.

Renewable Feedstocks: While not directly applicable to the core reactants for this compound, the broader context of green chemistry encourages the use of starting materials derived from renewable resources. For example, lignin-derived chemicals can be used as precursors for aniline and benzylamine synthesis. rsc.org

Solvent-Free Reaction Conditions

The move towards green and sustainable chemistry has propelled the development of solvent-free reaction conditions for the synthesis of this compound and related compounds. Eliminating volatile organic solvents not only reduces environmental impact but can also lead to improved reaction kinetics and easier product isolation.

One prominent approach involves the use of microwave irradiation on solid supports or neat reactants. For instance, the condensation of anilines with aldehydes can be efficiently carried out without a solvent, often with the aid of a solid acid catalyst. Research on similar reactions, such as the synthesis of imidazolines and benzimidazoles, has demonstrated the efficacy of using catalysts like potassium ferrocyanide (K4[Fe(CN)6]) under solvent-free conditions. This methodology involves the reaction of a diamine with an aldehyde, showcasing the potential for carbon-nitrogen bond formation in the absence of a solvent.

Another strategy is the mechanochemical synthesis, where mechanical energy from ball milling is used to drive the reaction between 4-chloroaniline and a benzylating agent. This technique avoids the need for bulk solvents and can lead to the formation of the desired product in high yield. The specific conditions for these solvent-free methods are critical and are often optimized by adjusting the catalyst, reaction time, and temperature (or microwave power).

Table 1: Comparison of Solvent-Free Synthesis Methodologies

| Method | Catalyst/Promoter | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Microwave (solvent-free) | Montmorillonite K-10 | 4-chloroaniline, Benzaldehyde | MW, 80-100 °C, 5-10 min | High | Theoretical |

| Ball Milling | None/Catalytic Base | 4-chloroaniline, Benzyl chloride | Room Temp, 1-2 h | Good to Excellent | Theoretical |

| Solid Support | K4[Fe(CN)6] | Analogous diamines and aldehydes | Heat, 1-2 h | 90-97% | researchgate.net |

Note: The data in this table is representative of typical conditions for analogous reactions and serves as a guideline for the synthesis of this compound.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of this compound is particularly amenable to this technology.

The underlying principle of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome the activation energy barrier more efficiently than conventional oil baths or heating mantles.

A notable example is the N-alkylation of anilines using microwave irradiation. In a relevant study, the selective N-alkylation of various anilines was achieved using primary amines as alkylating agents in the presence of a palladium on charcoal (Pd/C) catalyst under microwave dielectric heating. organic-chemistry.org This method boasts high atom economy as ammonia is the only byproduct. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 4-chloroaniline with benzylamine.

Furthermore, the synthesis of Schiff bases, which are precursors to N-benzylanilines after a reduction step, has been significantly enhanced by microwave assistance. For instance, the condensation of benzaldehyde with substituted anilines like 4-fluoroaniline (B128567) and 4-nitroaniline (B120555) proceeds rapidly under microwave irradiation, often being completed in a matter of minutes. semanticscholar.orgresearchgate.net A similar protocol could be readily adapted for 4-chloroaniline.

Table 2: Microwave-Assisted N-Alkylation of Anilines

| Catalyst | Alkylating Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 10% Pd/C | Benzylamine | THF | 170 | 90 | up to 99 | organic-chemistry.org |

| None | Benzaldehyde | None | Not specified | 8 | High | semanticscholar.org |

Note: This table presents data from studies on the N-alkylation of anilines, which is directly applicable to the synthesis of this compound.

Biocatalytic Transformations

The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and operates under mild, environmentally benign conditions. The application of biocatalysis to the synthesis of this compound represents a significant advancement towards sustainable chemical manufacturing.

A key enzymatic approach is the use of reductive aminases (RedAms). These enzymes can catalyze the formation of amines from carbonyl compounds and an amine source. In a one-pot system, a reductive aminase from Aspergillus oryzae has been successfully employed for N-alkylation reactions. nih.govdatapdf.comresearchgate.net This can be achieved by combining the RedAm with either an alcohol oxidase to convert a primary alcohol (like benzyl alcohol) to the corresponding aldehyde in situ, or with a carboxylic acid reductase (CAR) to convert a carboxylic acid (like benzoic acid) to the aldehyde. nih.govdatapdf.comresearchgate.net The aldehyde then reacts with the amine (4-chloroaniline) in a reaction catalyzed by the RedAm.

Another innovative biocatalytic method involves the use of engineered transferases. These enzymes can selectively transfer an alkyl group to a nucleophile. This has been demonstrated for the N-functionalization of heterocycles and could be adapted for the selective N-benzylation of 4-chloroaniline, offering high chemo- and regioselectivity. nih.gov These biocatalytic methods avoid the use of harsh reagents and often proceed at or near room temperature in aqueous media.

Table 3: Biocatalytic Systems for N-Alkylation

| Enzyme System | Alkylating Precursor | Co-factor/Co-substrate | Reaction Conditions | Product Conversion | Reference |

|---|---|---|---|---|---|

| Reductive Aminase (RedAm) + Alcohol Oxidase (AO) | Benzyl alcohol | O₂, NAD(P)H | Aqueous buffer, RT | High | nih.govdatapdf.com |

| Reductive Aminase (RedAm) + Carboxylic Acid Reductase (CAR) | Benzoic acid | ATP, NAD(P)H | Aqueous buffer, RT | High | nih.govdatapdf.com |

| Engineered Transferase | Benzyl derivative | Specific donor molecule | Aqueous buffer, RT | High | nih.gov |

Note: This table outlines general biocatalytic systems applicable to the N-alkylation of amines like 4-chloroaniline.

Sustainable Reagent Development

The development of sustainable reagents for the synthesis of this compound focuses on replacing traditional, often hazardous, alkylating agents like benzyl halides with more environmentally friendly alternatives. This aligns with the principles of green chemistry by improving atom economy and reducing waste.

A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this approach, an alcohol, such as benzyl alcohol, serves as the alkylating agent. A catalyst, typically a transition metal complex of ruthenium or iridium, temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. rsc.orgresearchgate.net The aldehyde then reacts with the amine (4-chloroaniline) to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the N-benzylated product. Water is the only byproduct of this elegant and atom-economical process. researchgate.net

The use of primary amines as alkylating agents, as mentioned in the microwave-assisted section, also represents a sustainable approach. This method, catalyzed by palladium on charcoal, produces ammonia as the sole byproduct, which is significantly less hazardous than the halide salts generated in traditional alkylations. organic-chemistry.org Furthermore, the development of reusable heterogeneous catalysts, such as cobalt nanoparticles, for the N-alkylation of amines with alcohols contributes to the sustainability of the process by simplifying catalyst recovery and reuse. researchgate.net

Table 4: Sustainable Reagents and Catalysts for N-Alkylation

| Reagent | Catalyst | Strategy | Byproduct | Advantages | Reference |

|---|---|---|---|---|---|

| Benzyl alcohol | Ruthenium complex | Borrowing Hydrogen | Water | High atom economy, green | rsc.orgresearchgate.net |

| Benzyl alcohol | Cobalt nanoparticles | Borrowing Hydrogen | Water | Reusable catalyst | researchgate.net |

| Benzylamine | Palladium on charcoal | Pd-mediated oxidation | Ammonia | High atom economy | organic-chemistry.org |

Note: The information in this table highlights green alternatives to traditional alkylating agents for the synthesis of this compound.

Reactivity Profiles and Mechanistic Investigations of N Benzyl 4 Chloroaniline

Electrophilic Aromatic Substitution Reactions on the Chloroaniline Moiety

The chloroaniline ring of N-Benzyl-4-chloroaniline is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the combined electronic and steric effects of the existing substituents: the N-benzylamino group (-NHCH₂C₆H₅) and the chlorine atom (-Cl).

The N-benzylamino group, like other amino groups, is a powerful activating group and is ortho-, para-directing. This is due to the ability of the nitrogen's lone pair of electrons to delocalize into the aromatic ring through resonance, stabilizing the positive charge in the arenium ion intermediate, particularly when the electrophile attacks the ortho or para positions. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also ortho-, para-directing because of the resonance stabilization provided by its lone pairs.

In this compound, the para position relative to the amine is occupied by the chlorine atom. The directing effects of the two groups are therefore synergistic, strongly favoring substitution at the positions ortho to the N-benzylamino group (C2 and C6). These positions are also meta to the chloro group. Attack at these sites is doubly favored as it places the positive charge of the arenium ion intermediate on carbons that can be stabilized by the potent resonance donation from the nitrogen atom, while avoiding direct destabilization from the inductively withdrawing chlorine atom.

However, nitration and other EAS reactions carried out in strong acidic media can be complicated by the protonation of the secondary amine nitrogen. learncbse.in The resulting N-benzylanilinium ion is strongly deactivating and meta-directing, which would favor substitution at the C3 and C5 positions (meta to the ammonium (B1175870) group and ortho to the chloro group). To circumvent this, a common strategy for the nitration of anilines involves the protection of the amino group via acylation. google.com This forms an amide that is less basic and still directs ortho and para, while also preventing oxidative side reactions. google.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) | Conditions |

| HNO₃ / H₂SO₄ (after N-acetylation) | N-Acetyl-N-benzyl-2-nitro-4-chloroaniline | Acetic anhydride (B1165640) protection, followed by nitration |

| Br₂ / FeBr₃ | N-Benzyl-2-bromo-4-chloroaniline | Non-polar solvent, Lewis acid catalyst |

| SO₃ / H₂SO₄ | 2-(Benzylamino)-5-chlorobenzenesulfonic acid | Fuming sulfuric acid |

Nucleophilic Reactivity of the Secondary Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the secondary amine makes this compound a potent nucleophile. This reactivity is central to a variety of transformations, including acylation, alkylation, and condensation reactions.

Acylation Reactions and Derivative Formation

This compound readily undergoes acylation when treated with acylating agents such as acid chlorides or acid anhydrides. byjus.comlibretexts.org This nucleophilic substitution reaction involves the attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, resulting in the formation of a stable N,N-disubstituted amide. byjus.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. byjus.com

For example, the reaction with acetyl chloride yields N-acetyl-N-benzyl-4-chloroaniline. The formation of the amide significantly alters the electronic properties of the nitrogen atom; the lone pair becomes delocalized onto the adjacent carbonyl oxygen, rendering the nitrogen less basic and less nucleophilic.

Table 2: Representative Acylation Reactions of this compound

| Acylating Agent | Product Name |

| Acetyl Chloride (CH₃COCl) | N-Acetyl-N-benzyl-4-chloroaniline |

| Acetic Anhydride ((CH₃CO)₂O) | N-Acetyl-N-benzyl-4-chloroaniline |

| Benzoyl Chloride (C₆H₅COCl) | N-Benzoyl-N-benzyl-4-chloroaniline |

Alkylation Reactions and Quaternization

As a secondary amine, this compound can be alkylated by reacting with alkyl halides. This Sₙ2 reaction forms a tertiary amine. For instance, reaction with methyl iodide would yield N-benzyl-N-methyl-4-chloroaniline. Because the product is also a nucleophile, this reaction can sometimes lead to mixtures if not carefully controlled. libretexts.org

The resulting tertiary amine can undergo a subsequent alkylation to form a quaternary ammonium salt, a process known as quaternization. dtic.mil This reaction requires a more reactive alkylating agent or more forcing conditions. The quaternization of N-benzyl-N-methyl-4-chloroaniline with another equivalent of methyl iodide would produce the N-benzyl-N,N-dimethyl-4-chloroanilinium iodide salt. The formation of these salts is often facilitated by using a hindered, non-nucleophilic base like 2,6-lutidine to scavenge the proton produced, thereby preventing the formation of an unreactive amine salt. dtic.mil

Condensation Reactions with Carbonyl Compounds

Secondary amines react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction. Unlike primary amines which form stable imines (Schiff bases), secondary amines like this compound form an intermediate known as an iminium ion. wikipedia.orgchemistrysteps.com This positively charged species is highly reactive. If the original carbonyl compound possesses an α-hydrogen, the iminium ion can be deprotonated by a weak base to yield an enamine, a compound containing a double bond adjacent to the nitrogen atom. jove.com

It is important to note that the example N-Benzylidene-4-chloroaniline is a Schiff base formed from the condensation of benzaldehyde (B42025) and a primary amine, 4-chloroaniline (B138754), not the secondary amine this compound. The reaction of this compound with benzaldehyde (which lacks α-hydrogens) would terminate at the unstable iminium ion stage unless a nucleophile is present to add to the iminium carbon.

Table 3: Reaction of this compound with a Ketone

| Carbonyl Compound | Intermediate | Final Product (after deprotonation) |

| Cyclohexanone | 1-(N-Benzyl-4-chloroanilino)cyclohex-1-ene iminium ion | 1-(N-Benzyl-4-chloroanilino)cyclohex-1-ene (Enamine) |

Oxidation and Reduction Chemistry of this compound

The this compound molecule possesses several sites susceptible to oxidation and reduction, including the nitrogen atom, the benzylic carbon, and the aromatic rings.

Microsomal metabolism studies have shown that this compound undergoes both N- and C-oxidation. Key oxidative pathways include:

N-Debenzylation: This is a common metabolic route where the benzyl (B1604629) group is cleaved, yielding 4-chloroaniline and benzaldehyde. acs.org

N-Oxidation: The secondary amine can be oxidized to form an N-hydroxy derivative (N-benzyl-N-(4-chlorophenyl)hydroxylamine) or further to an aryl nitrone. The identification of the N-hydroxy derivative was significant as it provided direct evidence of microsomal N-hydroxylation of a secondary aniline (B41778).

Amide Formation: Metabolic studies have also identified the formation of amides, representing a novel class of metabolite for this substrate.

Chemically, the benzyl group can be removed under various conditions. Oxidative debenzylation can be achieved using reagents that form bromo radicals, which abstract the benzylic hydrogen, leading to an intermediate that hydrolyzes to 4-chloroaniline and benzaldehyde. organic-chemistry.org

Conversely, reduction reactions can also be performed. Catalytic hydrogenation is a common method for N-debenzylation. acs.org Using a catalyst like palladium on carbon (Pd/C) and a hydrogen source (H₂ gas), the C-N bond at the benzylic position can be cleaved reductively. Studies on the related 4-chloro-N,N-dibenzylaniline have shown that this debenzylation can proceed selectively, leaving the C-Cl bond on the aromatic ring intact under controlled conditions. acs.org More vigorous reduction conditions, however, could potentially lead to hydrodechlorination (reduction of the C-Cl bond) or saturation of the aromatic rings.

Mechanistic Studies of Key Reactions Involving this compound

While specific kinetic studies on this compound are limited, the kinetics of related reactions provide valuable insights into the factors that would govern its reactivity.

For N-benzylation of anilines , which is the reverse of debenzylation, kinetic studies have shown that the reaction is typically second-order, being first-order in both the aniline and the benzyl halide. The rate of reaction is influenced by the electronic nature of the substituents on both the aniline and the benzyl halide. Electron-donating groups on the aniline increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.

In the context of reductive debenzylation , a kinetic study on the hydrogenation of N-benzyl-4-fluoroaniline revealed that the reaction can be modeled using Langmuir-Hinshelwood kinetics. This model assumes that the reaction occurs on the surface of the catalyst and involves the adsorption of the reactants. The rate-determining step in such reactions is often the cleavage of the C-N bond on the catalyst surface. The study also highlighted the influence of various parameters such as temperature, hydrogen pressure, and solvent on the reaction rate and selectivity between debenzylation and dehalogenation researchgate.net.

The following table presents hypothetical kinetic data for the N-debenzylation of this compound based on trends observed for similar reactions.

| Parameter | Effect on Rate of Debenzylation |

| Increased Temperature | Increases rate |

| Increased H₂ Pressure | Increases rate up to a saturation point |

| Catalyst Loading | Increases rate |

| Solvent Polarity | Can influence rate and selectivity |

| Electron-withdrawing group on aniline ring (e.g., -Cl) | Generally slows down catalytic hydrogenation |

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While specific isotopic labeling studies on this compound were not found in the search results, the principles can be applied to understand its reactivity.

For instance, in a reductive debenzylation reaction using deuterium (B1214612) gas (D₂) instead of hydrogen (H₂), the location of the deuterium atoms in the products can provide information about the mechanism. If the reaction proceeds via a direct hydrogenolysis, one would expect the formation of 4-chloroaniline and toluene-α-d₁. The incorporation of deuterium into the aromatic rings would suggest a reversible hydrogenation/dehydrogenation process occurring on the catalyst surface.

In oxidative transformations , isotopic labeling can help to identify the source of the oxygen atom in hydroxylated products. For example, if an oxidation is carried out in the presence of H₂¹⁸O, the incorporation of ¹⁸O into the product would indicate that water is the source of the oxygen atom.

Similarly, kinetic isotope effect (KIE) studies, where the rate of reaction of a deuterated substrate is compared to that of the non-deuterated substrate, can provide information about the rate-determining step. For example, a significant KIE upon deuteration of the benzylic position (N-CH₂-Ph) in an oxidative debenzylation reaction would suggest that the cleavage of the C-H bond is involved in the rate-determining step.

The use of isotopic labeling in biosynthesis research is a well-established technique to unravel complex reaction pathways, and similar principles are applied in mechanistic organic chemistry to study reaction intermediates and transition states beilstein-journals.org.

N Benzyl 4 Chloroaniline As a Precursor in Complex Organic Synthesis

Synthesis of Substituted Anilines and Amides

The structure of N-Benzyl-4-chloroaniline allows for its use in synthesizing a variety of substituted anilines and amides through two primary transformations: N-acylation and N-debenzylation.

N-Acylation to Form Amides: As a secondary amine, this compound readily undergoes acylation reactions to form N-benzyl-N-(4-chlorophenyl) amides. This transformation involves the reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. byjus.comnih.gov This reaction is a standard method for forming amide bonds and is widely applicable. researchgate.net

N-Debenzylation to Access Substituted Anilines: The benzyl (B1604629) group in this compound serves as a protecting group for the amine functionality. Its removal, known as debenzylation, is a key step to liberate the secondary amine, yielding 4-chloroaniline (B138754). This primary aniline (B41778) can then participate in a wide array of subsequent reactions to generate diverse substituted aniline derivatives. Common methods for N-debenzylation include:

Catalytic Hydrogenolysis: This is the most common method, typically employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.netox.ac.uk

Oxidative Cleavage: Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) can effectively remove the benzyl group through an oxidative pathway. rsc.org

Acid-Facilitated Deprotection: Certain acidic conditions can also facilitate the cleavage of the N-benzyl bond. nih.gov

The choice of debenzylation method depends on the presence of other functional groups within the molecule to ensure chemoselectivity. ox.ac.ukccspublishing.org.cn

Table 1: Common Reactions for Synthesizing Anilines and Amides from this compound

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | Acyl chloride or Acid anhydride (B1165640), Base (e.g., pyridine) | N-benzyl-N-(4-chlorophenyl) amide |

| N-Debenzylation | H₂, Pd/C (Catalytic Hydrogenolysis) | 4-chloroaniline |

| N-Debenzylation | Ceric Ammonium Nitrate (CAN) (Oxidation) | 4-chloroaniline |

Construction of Nitrogen-Containing Heterocyclic Systems

This compound is a key starting material for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science.

The direct synthesis of pyrazole (B372694) derivatives from this compound is not a commonly reported transformation. Standard synthetic routes to pyrazoles typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a related precursor. While aromatic amines can be converted into arylhydrazines through diazotization followed by reduction, this represents a multi-step process rather than a direct utilization of this compound as a primary building block in a pyrazole-forming cyclization reaction.

This compound is an excellent substrate for the construction of the tetrahydroquinoline ring system via the Povarov reaction, a type of imino Diels-Alder reaction. This powerful three-component reaction involves the condensation of an aniline, an aldehyde, and an activated alkene (such as an enol ether or styrene) to diastereoselectively form highly substituted tetrahydroquinolines.

In this reaction, this compound first reacts with an aldehyde to form an in situ generated iminium ion. This electron-deficient species then acts as the dienophile in a [4+2] cycloaddition with an electron-rich alkene. The use of N-benzylanilines like this compound is well-established in this methodology, leading to N-benzyl substituted tetrahydroquinoline products. nih.gov The resulting products are valuable scaffolds in drug discovery.

Table 2: Imino Diels-Alder Reaction for Tetrahydroquinoline Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst (Typical) | Product |

| This compound | An Aldehyde (R¹-CHO) | An activated Alkene (R²-CH=CH-R³) | Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid | Substituted N-benzyl-tetrahydroquinoline |

The aniline moiety within this compound provides a reactive site for the construction of both triazole and triazine rings.

Triazole Synthesis: 1,2,3-triazoles can be synthesized from this compound through a sequence often starting with diazotization. The amine is first converted to a diazonium salt, which is then transformed into an azide (B81097). This aryl azide can then undergo a Huisgen [3+2] cycloaddition reaction with an alkyne to form the 1,2,3-triazole ring. Alternatively, metal-free methods involving the reaction of anilines with N-tosylhydrazones provide another route to these important heterocycles. frontiersin.orgnih.govorganic-chemistry.org

Triazine Synthesis: The synthesis of 1,3,5-triazine (B166579) derivatives frequently employs cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a starting material. The chlorine atoms on the triazine ring are highly susceptible to sequential nucleophilic substitution. This compound can act as the first nucleophile, displacing one chlorine atom under mild conditions (typically at 0-5 °C). The remaining two chlorine atoms can then be substituted by other nucleophiles at progressively higher temperatures, allowing for the controlled synthesis of highly functionalized, unsymmetrical triazine derivatives. aip.orgnih.govderpharmachemica.com

Role in Cascade and Multicomponent Reactions

The efficiency of modern organic synthesis is often enhanced by the use of cascade (or domino) and multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single pot by forming multiple bonds sequentially. This compound is a suitable component for several such reactions. windows.net

The aforementioned Povarov reaction is a classic example of a multicomponent reaction where this compound, an aldehyde, and an alkene combine to rapidly build molecular complexity. nih.gov This approach is highly valued for its atom economy and ability to generate diverse libraries of compounds for screening in drug discovery. beilstein-journals.org

Furthermore, anilines are key components in other MCRs that produce heterocycles. For instance, three-component benzannulation reactions can synthesize highly substituted anilines from 1,3-diketones and amines, a strategy where this compound could serve as the amine component. beilstein-journals.org The ability to participate in reactions that form multiple C-C and C-N bonds in one operation highlights the utility of this compound as a versatile precursor in advanced organic synthesis. mdpi.com

Coordination Chemistry of N Benzyl 4 Chloroaniline and Its Derivatives

Ligand Design and Synthesis from N-Benzyl-4-chloroaniline

This compound can act as a simple monodentate ligand, but its primary value in coordination chemistry lies in its role as a precursor for more complex, multidentate ligand systems. The design of these ligands often involves chemical modification to introduce additional donor atoms, thereby enhancing the stability and influencing the geometry of the resulting metal complexes.

Key strategies in ligand design include:

Introduction of Additional Donor Sites: Functional groups containing oxygen, sulfur, phosphorus, or additional nitrogen atoms can be incorporated into the this compound framework. For instance, derivatives can be synthesized to create pincer-type ligands, which are known for forming highly stable complexes with cooperative catalytic activity.

Modification for N-Heterocyclic Carbene (NHC) Ligands: The aniline (B41778) nitrogen can be incorporated into a heterocyclic ring, which is then quaternized and deprotonated to form an N-heterocyclic carbene. These NHC ligands are strong σ-donors that form robust bonds with metals, leading to enhanced stability and catalytic performance. A series of nitrile-modified NHC complexes of Iridium(III) and Ruthenium(II) have been prepared through transmetallation from an in-situ formed NHC-Ag complex nih.gov.

Formation of Schiff Bases: Condensation reactions with aldehydes can convert the amine functionality into an imine, creating Schiff base ligands. These are versatile ligands capable of coordinating with a wide range of metal ions.

The synthesis of these derivatives often involves standard organic transformations. For example, the parent compound, this compound, can be synthesized through the N-alkylation of 4-chloroaniline (B138754) with benzyl (B1604629) alcohol, a reaction that can itself be catalyzed by transition metal complexes nih.govnih.govrsc.org.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

A variety of transition metals have been complexed with ligands derived from or related to this compound.

Iridium(III) and Ruthenium(II) Complexes: Nitrile-modified N-heterocyclic carbene (NHC) complexes of Ir(III) and Ru(II) have been synthesized. nih.gov. The structures of these complexes are typically confirmed using ¹H NMR, ¹³C NMR, and Fourier transform infrared (FT-IR) spectroscopies, with single-crystal X-ray diffraction providing definitive structural elucidation nih.gov.

Platinum(IV) Complexes: A series of platinum(IV) complexes supported by benzylamine (B48309) derivatives have been synthesized, including those with 4-chloro substituents researchgate.net. These octahedral complexes are noted for their kinetic inertness compared to their Pt(II) counterparts researchgate.net.

Manganese Complexes: Molecularly-defined manganese pincer complexes have been developed and shown to be highly stable and convenient to handle, even in the presence of air nih.gov.

Other Transition Metals (Ni, Co, Fe, etc.): The broader class of ligands containing a 4-chlorophenyl moiety has been used to synthesize complexes with numerous bivalent transition metals, including Ni(II), Co(II), Fe(II), and Cu(II) iosrjournals.orgbcrec.id. Characterization often involves infrared and UV-Visible spectroscopy, conductivity measurements, and magnetic susceptibility to determine the coordination geometry, which is often tetrahedral or square planar iosrjournals.org.

While less common than transition metal complexes, adducts with main group metals have also been synthesized and characterized.

Sodium (Na⁺) Complexes: New sodium ion complexes of N-benzyl cyclic peptoids have been synthesized and investigated using NMR spectroscopy, computational DFT studies, and X-ray crystallography rsc.org. These complexes demonstrate the ability of N-benzyl-containing macrocycles to coordinate with alkali metals.

Cadmium (Cd²⁺) Complexes: Cadmium(II), a post-transition or main group metal, has been shown to form coordination compounds with derivatives of benzimidazole (B57391) nih.gov. Similarly, ligands derived from amino acids and 4-chloro benzoyl isothiocyanate form stable tetrahedral complexes with Cd(II) and other main group metals like Hg(II) iosrjournals.org. Characterization of these complexes relies on elemental analysis, FT-IR, and thermal analysis to confirm the composition and coordination mode nih.gov.

Catalytic Applications of this compound-Derived Complexes

The metal complexes derived from this compound are not merely structural curiosities; they are often designed for specific applications in catalysis, leveraging the unique electronic and steric properties imparted by the ligand framework.

One of the most significant applications for these complexes is in N-alkylation and N-methylation reactions, which are fundamental transformations in the synthesis of fine chemicals and pharmaceuticals rsc.org. These reactions often utilize a "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with an amine, followed by hydrogenation of the resulting imine.

Iridium and Ruthenium Catalysts: NHC-Ir(III) complexes have proven to be highly effective catalysts for the N-alkylation of anilines with benzyl alcohols nih.gov. For instance, the reaction of 4-chloroaniline with benzyl alcohol, catalyzed by an NHC-Ir(III) complex, produced this compound in 80% yield nih.gov. These iridium catalysts were found to be more efficient than analogous ruthenium complexes for both N-alkylation and N-methylation reactions performed in solvent-free media nih.gov. Mechanistic studies using ¹H NMR have identified the formation of an Ir-hydride species as a key step in the catalytic cycle nih.gov.

Manganese Catalysts: Pincer complexes of manganese, an earth-abundant and less toxic metal, are efficient catalysts for the N-alkylation of aromatic amines with primary alcohols under mild conditions (80–100 °C) nih.gov. These catalysts show excellent chemoselectivity and tolerate a wide variety of functional groups, including halides like the chloro-substituent nih.gov.

Cobalt Catalysts: Cobalt catalysts supported on metal-organic frameworks (MOFs) have also been developed for the N-alkylation of aniline with benzyl alcohol, offering a cost-effective and heterogeneous catalytic option rsc.org.

The table below summarizes representative results for the N-alkylation of substituted anilines using various transition metal catalysts.

| Catalyst System | Aniline Substrate | Alcohol | Product | Yield (%) | Reference |

| NHC-Ir(III) Complex (2b) | 4-Chloroaniline | Benzyl alcohol | This compound | 80% | nih.gov |

| NHC-Ir(III) Complex (2b) | 4-Methoxyaniline | Benzyl alcohol | N-Benzyl-4-methoxyaniline | 86% | nih.gov |

| NHC-Ir(III) Complex (2b) | 4-Bromoaniline | Benzyl alcohol | N-Benzyl-4-bromoaniline | 82% | nih.gov |

| Manganese Pincer Complex | Aniline | Benzyl alcohol | N-Benzylaniline | 78% | nih.gov |

Complexes derived from N-benzyl structures have also found applications in polymerization catalysis. Specifically, Na⁺ complexes of N-benzyl cyclic peptoids have been examined as catalysts for the ring-opening polymerization (ROP) of L-lactide (L-LA) rsc.org. The ROP of cyclic esters like L-lactide is a crucial method for producing biodegradable polymers such as polylactic acid (PLA). Studies have shown that the catalytic activity is dependent on the size of the cyclic peptoid ring, with a homooligomeric pentamer complex being the most active member of the series studied rsc.org. This demonstrates a functional role for main group metal complexes of N-benzyl derivatives in materials science.

Theoretical and Computational Investigations of N Benzyl 4 Chloroaniline

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of N-Benzyl-4-chloroaniline. By solving approximations of the Schrödinger equation, these methods map out the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties. Methodologies such as DFT, particularly with functionals like B3LYP and basis sets such as 6-311++G(d,p), have proven effective for analyzing related aromatic amines like N-benzylaniline, providing a solid framework for understanding its chlorinated analogue. researchgate.netrajpub.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

In a theoretical study on the related compound N-benzylaniline (NBZA), DFT calculations were used to determine its frontier orbital energies. researchgate.net For this compound, a similar distribution is expected. The HOMO is anticipated to be localized primarily on the electron-rich 4-chloroaniline (B138754) ring and the nitrogen atom's lone pair, as these are the most electron-donating regions. The LUMO is likely distributed over the benzyl (B1604629) ring's π-antibonding orbitals.

The presence of the electron-withdrawing chlorine atom at the para-position of the aniline (B41778) ring is expected to lower the energy of the HOMO compared to unsubstituted N-benzylaniline, making this compound a slightly weaker electron donor. The HOMO-LUMO energy gap provides insight into the molecule's electronic stability; a smaller gap suggests higher reactivity and polarizability. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties

| Property | Description | Predicted Characteristic for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Localized on the 4-chloroaniline moiety and nitrogen lone pair. |

| LUMO | Lowest Unoccupied Molecular Orbital | Distributed across the π-antibonding orbitals of the benzyl ring. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A key indicator of chemical reactivity and kinetic stability. |

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MESP is expected to show the most negative potential (red) localized around the electronegative nitrogen and chlorine atoms. These regions are the primary sites for interaction with electrophiles. Conversely, the hydrogen atom attached to the nitrogen (the amine proton) and the hydrogen atoms on the aromatic rings would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net

This charge distribution analysis helps in understanding intermolecular interactions and predicting how the molecule will engage with other reactants, solvents, or biological receptors. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. Due to the presence of several single bonds, the molecule can adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements (i.e., the lowest energy conformers) and to determine the energy barriers for conversion between them. cwu.edu

The key sources of conformational flexibility in this compound are the rotations around two crucial bonds:

The C-N bond between the benzyl group's methylene (B1212753) carbon and the nitrogen atom.

The C-N bond between the nitrogen atom and the 4-chlorophenyl ring.

Computational methods can systematically rotate these bonds and calculate the potential energy at each step, generating a potential energy surface (PES). mdpi.com The minima on this surface correspond to stable conformers. For this compound, the relative orientation of the two aromatic rings is a defining structural feature, and computational studies on similar diarylamines reveal that the molecule likely exists as a mixture of conformers at room temperature.

Molecular Dynamics (MD) simulations can further investigate the dynamic behavior of these conformations over time. By simulating the motion of atoms under classical mechanics, MD provides insights into how the molecule flexes, vibrates, and transitions between different conformational states in various environments (e.g., in a solvent). nih.gov This is particularly useful for understanding how the molecule's shape adapts and what conformations are most prevalent under specific conditions.

Reaction Mechanism Predictions via Computational Modeling

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify intermediates and, most importantly, the high-energy transition states that control the reaction rate.

A relevant reaction to consider is the formation of this compound via a nucleophilic aromatic substitution (SNAr) reaction between 4-chloroaniline and a benzyl halide, or the N-alkylation of 4-chloroaniline with benzyl alcohol. nih.gov Computational models can predict the feasibility and mechanism of such transformations.

The transition state (TS) is the highest energy point along the lowest energy path of a reaction, representing the critical configuration that reactants must pass through to become products. Identifying the structure and energy of the TS is a primary goal of reaction mechanism studies. chemrxiv.org

For a hypothetical SNAr reaction where an amine attacks an activated aryl halide, computational methods like DFT can be used to locate the TS structure. This involves optimization algorithms that search for a first-order saddle point on the potential energy surface—a point that is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. mdpi.com Frequency calculations are then performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com Analysis of this imaginary frequency reveals the specific atomic movements involved in bond breaking and bond formation.

Once the stationary points (reactants, intermediates, transition states, and products) have been located and optimized, an energy profile or reaction coordinate diagram can be constructed. This diagram plots the potential energy of the system against the reaction coordinate, providing a visual representation of the entire reaction pathway. mdpi.com

The height of the energy barrier from the reactants to the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate. A lower activation energy implies a faster reaction. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a given transition state correctly connects the reactants and products (or intermediates) along the reaction path. mdpi.com By comparing the energy profiles of different possible pathways, computational models can predict which reaction mechanism is most favorable under a given set of conditions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzylaniline |

| 4-chloroaniline |

| Benzyl halide |

Spectroscopic Parameter Prediction and Validation

Theoretical and computational chemistry offers powerful tools for predicting and validating the spectroscopic parameters of molecules, providing a deeper understanding of their structural and electronic properties. By employing methods such as Density Functional Theory (DFT), researchers can calculate various spectroscopic data, including vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These calculated values can then be compared with experimental data to confirm structural assignments and refine the understanding of the molecule's behavior.

Such a study would typically involve optimizing the molecular geometry of this compound using a specific level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following optimization, vibrational frequency calculations would be performed to predict the wavenumbers and intensities of the infrared and Raman bands. These theoretical results are often scaled to better match experimental spectra. The assignments of these calculated frequencies to specific vibrational modes—such as C-H stretching, C-N stretching, C-Cl stretching, and aromatic ring vibrations—provide a complete picture of the molecule's vibrational behavior.

Without such a dedicated computational study, a table of predicted versus experimental vibrational frequencies for this compound cannot be constructed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Computational methods can be used to predict ¹H and ¹³C NMR chemical shifts, which can then be compared to experimental values to validate the proposed structure.

While a specific computational study detailing the theoretical NMR chemical shifts for this compound is not available in the reviewed literature, experimental ¹H and ¹³C NMR data have been reported for this compound. These experimental values serve as a benchmark for any future theoretical calculations.

Reported Experimental NMR Data:

Experimental ¹H and ¹³C NMR chemical shifts for this compound have been documented in deuterated chloroform (B151607) (CDCl₃).

¹H NMR: The proton NMR spectrum shows signals corresponding to the aromatic protons on both the benzyl and chloroaniline rings, as well as the methylene (-CH₂-) and amine (-NH-) protons.

¹³C NMR: The carbon NMR spectrum displays distinct signals for each carbon atom in the molecule, reflecting its unique chemical environment.

The following tables present the experimentally determined ¹H and ¹³C NMR chemical shifts for this compound.

Interactive Data Table: Experimental ¹H NMR Chemical Shifts of this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (benzyl & phenyl) | 7.41-7.32 | m |

| Ar-H (chloroaniline) | 7.18-7.15 | m |

| Ar-H (chloroaniline) | 6.59-6.57 | m |

| CH₂ | 4.33 | s |

| NH | 4.09 | s |

| m = multiplet, s = singlet |

Interactive Data Table: Experimental ¹³C NMR Chemical Shifts of this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| Ar-C | 146.3 |

| Ar-C | 138.5 |

| Ar-C | 128.7 |

| Ar-C | 128.3 |

| Ar-C | 127.0 |

| Ar-C | 121.62 |

| Ar-C | 113.5 |

| CH₂ | 47.9 |

A theoretical study would typically employ the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework to calculate the isotropic shielding constants. These values would then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). A comparison between these calculated shifts and the experimental data presented above would provide a robust validation of the computational model and a more detailed assignment of the NMR spectra.

Advanced Spectroscopic and Analytical Characterization Methodologies for N Benzyl 4 Chloroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-Benzyl-4-chloroaniline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to piece together its molecular architecture.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons of both the benzyl (B1604629) and the 4-chloroaniline (B138754) rings, the methylene (B1212753) (-CH₂-) bridge protons, and the amine (N-H) proton.

The aromatic region of the spectrum is complex due to the presence of two different phenyl rings. The five protons of the unsubstituted benzyl ring typically appear as a multiplet, while the four protons of the 4-chlorophenyl ring show a characteristic AA'BB' splitting pattern due to symmetry, often appearing as two distinct doublets or multiplets. rsc.org The methylene protons adjacent to the nitrogen atom appear as a singlet, and the N-H proton also gives rise to a singlet, which can sometimes be broad. rsc.orgrsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 7.41-7.32 | m | 5H | Ar-H (Benzyl ring) | rsc.org |

| 7.18-7.15 | m | 2H | Ar-H (H-2', H-6') | rsc.org |

| 6.59-6.57 | m | 2H | Ar-H (H-3', H-5') | rsc.org |

| 4.33 | s | 2H | -CH₂- | rsc.org |

| 4.09 | s | 1H | -NH- | rsc.org |

Note: 'm' denotes multiplet, 's' denotes singlet. Assignments for the 4-chlorophenyl ring protons are designated with primes.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the complete characterization of its skeleton. The spectrum shows signals for the aromatic carbons, with quaternary carbons (those not bonded to hydrogen) typically appearing as weaker signals. The carbon of the methylene bridge gives a characteristic signal in the aliphatic region of the spectrum.

The chemical shifts are influenced by the electron-withdrawing chlorine atom and the nitrogen atom, which helps in the assignment of the aromatic carbons of the 4-chloroaniline moiety. rsc.org For instance, the carbon atom bonded to the chlorine (C-4') is readily identified, as are the carbons bonded to the nitrogen atom (C-1' and the benzyl C-1). rsc.orgrsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 146.62 | C-1' | rsc.org |

| 138.93 | C-1 | rsc.org |

| 129.09 | C-2', C-6' | rsc.org |

| 128.72 | C-2, C-6 or C-3, C-5 | rsc.org |

| 127.44 | C-4 | rsc.org |

| 127.41 | C-2, C-6 or C-3, C-5 | rsc.org |

| 122.19 | C-4' | rsc.org |

| 113.98 | C-3', C-5' | rsc.org |

| 48.41 | -CH₂- | rsc.org |

Note: Assignments for the benzyl ring carbons are unprimed; 4-chlorophenyl ring carbons are primed.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the ortho, meta, and para protons on the benzyl ring and between the adjacent protons on the 4-chloroaniline ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. It is used to definitively assign the signals in the ¹³C NMR spectrum by linking them to their known proton counterparts from the ¹H NMR spectrum. For example, the methylene proton signal at ~4.33 ppm would correlate with the carbon signal at ~48.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the methylene (-CH₂-) protons and the quaternary aromatic carbons (C-1 and C-1'), unequivocally establishing the connectivity between the benzyl group, the nitrogen atom, and the 4-chloroaniline ring.